molecular formula C18H14FNO3 B7851398 C18H14FNO3

C18H14FNO3

Cat. No.: B7851398
M. Wt: 311.3 g/mol
InChI Key: OFNCTBXWTCBUFU-KAMYIIQDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 2-furylmethylamine and 4-hydroxyaniline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the nitro group yields an amine .

Scientific Research Applications

2-Fluoro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide: has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic pathways , depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Fluoro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide include:

Uniqueness

The uniqueness of 2-Fluoro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide lies in its specific structural features, such as the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Biological Activity

C18H14FNO3, also known as 2-Fluoro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide , is a compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological mechanisms, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following molecular structure:

  • Molecular Formula : this compound
  • Molecular Weight : 313.30 g/mol
  • Key Functional Groups : Fluoro group, amide linkage, hydroxyl group

The presence of the fluorobenzyl group enhances its potential for biological activity and interaction with various molecular targets, making it a candidate for further pharmacological studies.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include:

  • Signal Transduction : Modulating cellular communication pathways.
  • Metabolic Pathways : Influencing metabolic processes within cells.

This compound has been particularly noted for its role in enzyme interactions and protein binding, which are crucial for its therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated significant cytotoxic effects against human cancer cell lines, suggesting potential as an anticancer agent.

Antifungal Activity

This compound has also been evaluated for antifungal activity. It showed moderate antifungal effects against strains such as Candida albicans, indicating its potential use in treating fungal infections .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role. For example, it has shown promise in inhibiting human neutrophil elastase (HNE), which is involved in inflammatory processes .

Table 1: Summary of Biological Activities of this compound

Activity TypeTarget Organism/EnzymeEffect ObservedReference
AnticancerVarious cancer cell linesSignificant cytotoxicity
AntifungalCandida albicansModerate antifungal activity
Enzyme InhibitionHuman Neutrophil ElastaseInhibition observed

Case Study Analysis

A case study involving the synthesis and biological evaluation of this compound highlighted its effectiveness in various assays. The study involved testing different concentrations of the compound against established cell lines to evaluate its potency. The results indicated that modifications to the chemical structure could enhance biological activity, providing insights into structure-activity relationships (SAR) for future drug development .

Properties

IUPAC Name

(4Z)-4-(ethoxymethylidene)-2-(2-fluorophenyl)isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3/c1-2-23-11-14-12-7-3-4-8-13(12)17(21)20(18(14)22)16-10-6-5-9-15(16)19/h3-11H,2H2,1H3/b14-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNCTBXWTCBUFU-KAMYIIQDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C\1/C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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